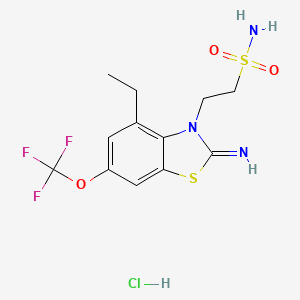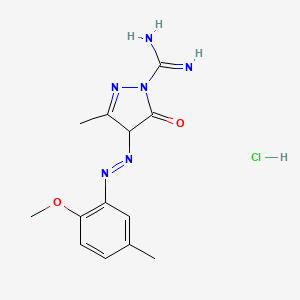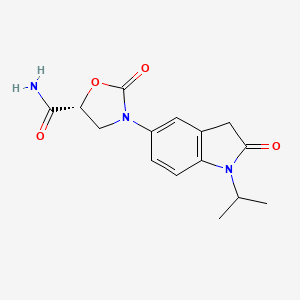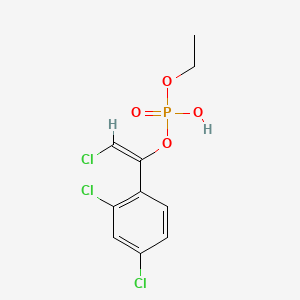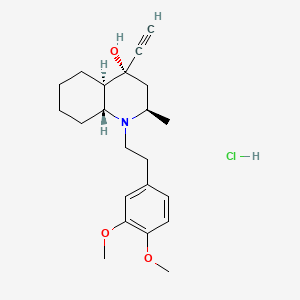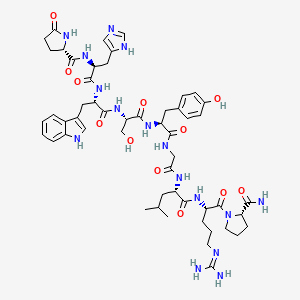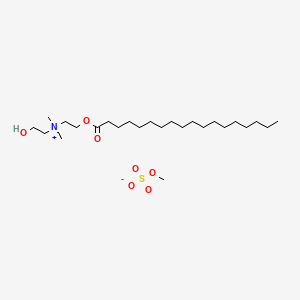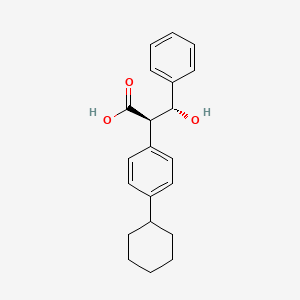
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and the presence of sulfonic acid, amino, and acetylethylamino groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions.
Introduction of Sulfonic Acid Group: Sulfonation of the anthracene backbone is carried out using sulfuric acid or oleum.
Acetylethylamino Group Addition: The acetylethylamino group is introduced via acylation reactions using acetyl chloride and ethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Batch Processing: Each reaction step is performed in separate batches to ensure purity and yield.
Continuous Flow Processing: For higher efficiency, continuous flow reactors are used where reactants are continuously fed, and products are continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Anthracenesulfonic acid, 4-((4-(acetylethylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-, monosodium salt is used in various fields:
Chemistry: As a reagent in organic synthesis and as a fluorescent probe.
Biology: In the study of enzyme interactions and as a marker in fluorescence microscopy.
Industry: Used in the manufacture of dyes and pigments.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Fluorescence: The anthracene backbone allows it to act as a fluorescent marker, useful in imaging techniques.
Pathways Involved: It can affect signaling pathways by interacting with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-4-((4-methylphenyl)sulfonyl)oxyphenylamino-9,10-dihydro-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-((4-methylphenyl)sulfonyl)amino)phenyl)amino-9,10-dioxo-, monosodium salt
Uniqueness
- Functional Groups : The presence of the acetylethylamino group distinguishes it from other similar compounds.
- Applications : Its unique structure allows for specific applications in fluorescence and enzyme inhibition studies.
Eigenschaften
CAS-Nummer |
71278-40-5 |
|---|---|
Molekularformel |
C24H20N3NaO6S |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
sodium;4-[4-[acetyl(ethyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C24H21N3O6S.Na/c1-3-27(13(2)28)15-10-8-14(9-11-15)26-18-12-19(34(31,32)33)22(25)21-20(18)23(29)16-6-4-5-7-17(16)24(21)30;/h4-12,26H,3,25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI-Schlüssel |
CGYRIGZWCZLGFC-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C(=O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



